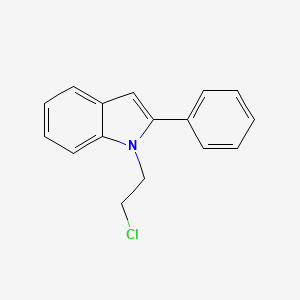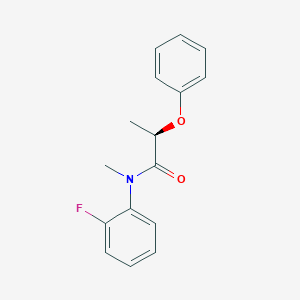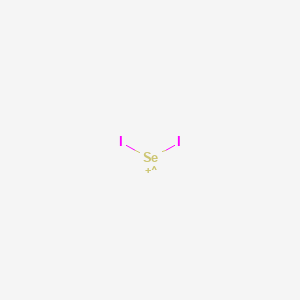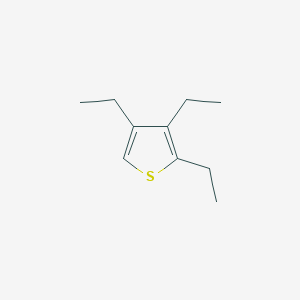![molecular formula C26H22F9O4P B14191841 1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate CAS No. 846543-02-0](/img/structure/B14191841.png)
1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate is a chemical compound known for its unique structural properties It consists of a phenyl ring substituted with a nonafluorobutyl group and a butyl chain, which is further connected to a diphenyl phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate typically involves the reaction of 4-(nonafluorobutyl)phenylboronic acid with butyl bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The resulting intermediate is then reacted with diphenyl phosphorochloridate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phenols.
Reduction: Reduction reactions can yield the corresponding alcohols and phosphines.
Substitution: The phenyl and butyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphates and phenols.
Reduction: Alcohols and phosphines.
Substitution: Substituted phenyl and butyl derivatives.
Applications De Recherche Scientifique
1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and lubricants.
Mécanisme D'action
The mechanism of action of 1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate involves its interaction with specific molecular targets and pathways. The nonafluorobutyl group imparts hydrophobic properties, allowing the compound to interact with lipid membranes and proteins. The diphenyl phosphate group can participate in phosphorylation reactions, affecting enzyme activity and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Triphenyl phosphate: A widely used flame retardant and plasticizer.
Trixylenyl phosphate: Known for its use in hydraulic fluids and lubricants.
Butylated phenyl phosphate: Utilized in similar applications as 1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate.
Uniqueness: this compound is unique due to the presence of the nonafluorobutyl group, which imparts distinct hydrophobic and chemical properties. This makes it particularly useful in applications requiring high thermal stability and resistance to oxidation.
Propriétés
Numéro CAS |
846543-02-0 |
|---|---|
Formule moléculaire |
C26H22F9O4P |
Poids moléculaire |
600.4 g/mol |
Nom IUPAC |
1-[4-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)phenyl]butyl diphenyl phosphate |
InChI |
InChI=1S/C26H22F9O4P/c1-2-9-22(39-40(36,37-20-10-5-3-6-11-20)38-21-12-7-4-8-13-21)18-14-16-19(17-15-18)23(27,28)24(29,30)25(31,32)26(33,34)35/h3-8,10-17,22H,2,9H2,1H3 |
Clé InChI |
BSJHHWZXSDOVPC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC=C(C=C1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)carbamoyl]pentanoic acid](/img/structure/B14191758.png)
![Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate](/img/structure/B14191760.png)




![1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14191779.png)

![1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene](/img/structure/B14191808.png)

![7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14191825.png)



